molecular formula C34H69NO2 B12091950 1-Deoxydihydroceramide

1-Deoxydihydroceramide

Cat. No.: B12091950
M. Wt: 523.9 g/mol
InChI Key: XDORUNOFOLESEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Deoxydihydroceramide is a sphingolipid, a type of lipid molecule that plays a crucial role in cellular processes. Unlike typical sphingolipids, this compound lacks a hydroxyl group at the first carbon position, which significantly alters its biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Deoxydihydroceramide typically involves the acylation of 1-deoxysphinganine. This process can be carried out using various acylating agents under controlled conditions. For instance, the reaction can be performed in the presence of ceramide synthases (CerS), which facilitate the acylation of sphingoid bases .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. the compound can be synthesized in bulk using optimized laboratory methods. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Deoxydihydroceramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which lacks a hydroxyl group at the first carbon position. This structural difference significantly impacts its biological functions and makes it distinct from other sphingolipids .

Properties

IUPAC Name

N-(3-hydroxyoctadecan-2-yl)hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORUNOFOLESEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.